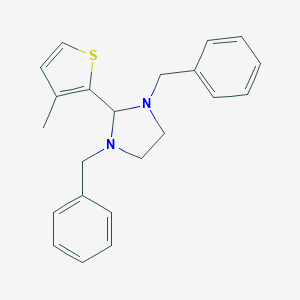

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine

Description

Properties

IUPAC Name |

1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-18-12-15-25-21(18)22-23(16-19-8-4-2-5-9-19)13-14-24(22)17-20-10-6-3-7-11-20/h2-12,15,22H,13-14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHYIVXIGALARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of benzylamine with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of secondary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines.

Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as an inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.

Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine involves its interaction with molecular targets such as Hsp90. Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformations and functions of various oncoproteins. By inhibiting Hsp90, the compound disrupts the stability and function of these oncoproteins, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidine Derivatives

Key Observations:

Electronic Effects: The target compound’s thiophene substituent provides electron-rich sulfur atoms, enabling stronger π-π stacking or metal coordination compared to halogenated analogs .

Steric Considerations :

- The methyl group on the thiophene ring introduces steric hindrance, which may reduce reactivity at the 2-position compared to unsubstituted aryl analogs.

Crystallographic Data: The 2-chlorophenyl derivative crystallizes in a monoclinic system with planar geometry, attributed to intramolecular hydrogen bonding . Similar studies on the target compound are lacking but could reveal conformational differences due to thiophene’s bulk.

Biological Activity

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is an organic compound notable for its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H24N2S

- Molecular Weight : 348.5 g/mol

- CAS Number : 304481-42-3

The compound features an imidazolidine ring substituted with two benzyl groups and a 3-methylthiophen-2-yl group. This unique structure contributes to its biological activity.

This compound primarily targets Hsp90. The binding occurs through:

- Hydrogen Bonding : The imidazolidine's 2-position acts as a hydrogen bond acceptor.

- Hydrophobic Interactions : The nitrogen atoms engage in hydrophobic interactions, stabilizing the binding to Hsp90.

This interaction influences various biochemical pathways related to protein folding and stability, potentially affecting numerous cellular functions.

Inhibition of Heat Shock Protein 90 (Hsp90)

Research indicates that this compound effectively inhibits Hsp90, which is crucial in the maturation and stabilization of client proteins involved in tumor growth. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins and has implications for cancer treatment .

Case Studies and Experimental Data

In a study investigating various imidazole derivatives, it was found that compounds similar to this compound exhibited diverse biological activities including:

- Antitumor Activity : Compounds demonstrated significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : The compound showed potential in reducing oxidative stress markers in cellular models.

The following table summarizes key findings from relevant studies:

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Hsp90 Inhibition | Effective against cancer cell lines | |

| Antioxidant | Reduced oxidative stress in vitro | |

| Cytotoxicity | Significant effects on tumor cells |

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications, particularly in oncology. Its ability to inhibit Hsp90 suggests potential use as an anticancer agent. Further research is required to explore its efficacy and safety profiles in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.